Cas no 2138282-20-7 (2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid)

2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid structure
2138282-20-7 structure
Product Name:2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid
CAS No:2138282-20-7
MF:C14H23FO2
MW:242.329628229141
CID:6206512
PubChem ID:165474237
Update Time:2025-07-09

2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid
    • 2138282-20-7
    • EN300-1131496
    • 2-[1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexyl]acetic acid
    • Inchi: 1S/C14H23FO2/c1-10(15)14(6-11(16)17)8-12(2,3)7-13(4,5)9-14/h1,6-9H2,2-5H3,(H,16,17)
    • InChI Key: VGHLSYBRFNLSKZ-UHFFFAOYSA-N
    • SMILES: FC(=C)C1(CC(=O)O)CC(C)(C)CC(C)(C)C1

Computed Properties

  • Exact Mass: 242.16820813g/mol
  • Monoisotopic Mass: 242.16820813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3Ų

2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid Pricemore >>

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Additional information on 2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid

Introduction to 2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic Acid (CAS No. 2138282-20-7)

The compound 2-1-(1-fluoroethenyl)-3,3,5,5-tetramethylcyclohexylacetic acid (CAS No. 2138282-20-7) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of substituted cyclohexane derivatives and is characterized by its unique structural features, including a fluoroethenyl group and multiple methyl substituents. The presence of these groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of fluoroalkene-containing compounds in modern organic synthesis. The fluoroethenyl group in this compound is particularly noteworthy due to its ability to participate in various types of chemical reactions, such as cycloadditions and electrophilic additions. This makes CAS No. 2138282-20-7 a valuable precursor for synthesizing more complex molecules with potential applications in drug discovery and materials science.

The cyclohexane ring in this compound serves as a rigid scaffold that provides stability to the molecule. The substitution pattern on the ring—specifically the presence of four methyl groups at positions 3 and 5—contributes to the steric bulk of the molecule. This steric hindrance can influence the reactivity of the compound in various synthetic pathways, making it an intriguing candidate for exploring stereochemical outcomes in organic reactions.

From a synthetic perspective, the preparation of CAS No. 2138282-20-7 involves a series of carefully designed steps that ensure high yield and purity. Researchers have employed methodologies such as enolate alkylation and ring-closing metathesis to construct the complex structure of this compound. These methods not only highlight the versatility of modern organic synthesis techniques but also underscore the importance of understanding reaction mechanisms at a fundamental level.

In terms of applications, CAS No. 2138282-20-7 has shown promise in the field of medicinal chemistry. Its unique structure allows for interactions with biological targets through non-covalent bonding mechanisms such as hydrogen bonding and π–π interactions. Recent studies have demonstrated its potential as a lead compound for developing novel therapeutic agents targeting specific protein-protein interactions (PPIs), which are increasingly recognized as key players in various disease states.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have been employed to predict its bioavailability, toxicity profile, and binding affinity towards target proteins. These insights are invaluable for guiding experimental efforts and optimizing the compound's pharmacokinetic properties.

Moreover, the environmental impact of synthesizing and utilizing CAS No. 2138282-20-7 has been a topic of recent research interest. Scientists are exploring green chemistry approaches to minimize waste generation and energy consumption during its production process. Such efforts align with global sustainability goals while maintaining high standards of chemical safety and efficacy.

In conclusion, CAS No. 2138286666666666No: - is a remarkable example of how structural complexity can lead to functional diversity in organic compounds. Its unique combination of fluoroalkene functionality and sterically hindered cyclohexane ring positions it as a valuable tool for advancing both fundamental research and applied sciences.

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